Heptaminol Hydrochloride

Description

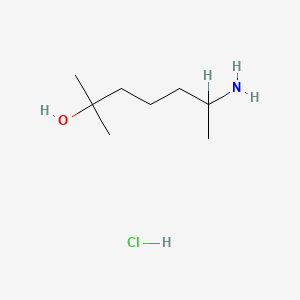

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

6-amino-2-methylheptan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-7(9)5-4-6-8(2,3)10;/h7,10H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNBMCOSOXIZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

372-66-7 (Parent) | |

| Record name | Heptaminol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045891 | |

| Record name | Heptaminol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-15-7 | |

| Record name | Heptaminol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptaminol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaminol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptaminol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptaminol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB3RM40HIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptaminol Hydrochloride: A Technical Guide to its Cardiovascular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol (B132716) hydrochloride is a sympathomimetic amine recognized for its cardiotonic and vasoconstrictive properties, primarily utilized in the management of hypotension.[1] Its mechanism of action in the cardiovascular system is multifaceted, stemming from its ability to modulate the sympathetic nervous system. The principal pathways involve the indirect release of endogenous catecholamines and the inhibition of their reuptake, leading to downstream effects on cardiac and vascular adrenergic receptors. A secondary, distinct mechanism involving the modulation of intracellular pH in cardiomyocytes has also been elucidated, particularly under ischemic conditions. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Indirect Sympathomimetic Effects

Heptaminol hydrochloride is classified as an indirect-acting sympathomimetic amine.[1][2] Its cardiovascular effects are not primarily due to direct receptor agonism but rather through its influence on the concentration of norepinephrine (B1679862) at the neuroeffector junction. This is achieved through two primary processes: induction of norepinephrine release and inhibition of norepinephrine reuptake.

Induction of Norepinephrine Release

Heptaminol stimulates the release of norepinephrine from sympathetic nerve terminals.[1][3] This released norepinephrine then acts on adrenergic receptors in the heart and blood vessels to elicit a physiological response.[1] Studies on isolated bovine chromaffine granules have shown that high concentrations of heptaminol can enhance the spontaneous release of catecholamines by approximately 30%.[3][4] Furthermore, heptaminol has been observed to reduce the norepinephrine content of the rat heart by 20-40% after repeated injections, providing in vivo evidence of catecholamine release.[3][4]

Inhibition of Norepinephrine Reuptake

In addition to stimulating release, heptaminol acts as a competitive inhibitor of the high-affinity, sodium-dependent norepinephrine transporter (NET).[5][6] This inhibition of reuptake prolongs the presence of norepinephrine in the synaptic cleft, thereby enhancing its effects on adrenergic receptors.

Downstream Cardiovascular Effects

The increased concentration of norepinephrine at the neuroeffector junction due to heptaminol's action leads to the stimulation of adrenergic receptors, resulting in distinct effects on the heart and vasculature.

Cardiac Effects: Positive Inotropy and Chronotropy

Norepinephrine released by heptaminol primarily acts on β1-adrenergic receptors in the heart.[1] This stimulation leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, resulting in enhanced cardiac output.[1] This makes heptaminol beneficial in conditions with compromised heart performance.[1]

Vascular Effects: Vasoconstriction

In the vascular smooth muscle, the released norepinephrine stimulates α-adrenergic receptors, causing vasoconstriction.[1] This leads to an increase in systemic vascular resistance and, consequently, an elevation in blood pressure.[1] This vasoconstrictive effect is particularly useful in treating hypotensive states.[1] In conscious dogs, heptaminol has been shown to induce a hypertensive effect.[7]

Secondary Mechanism: Modulation of Intracellular pH

Beyond its sympathomimetic actions, heptaminol exhibits a cardiotonic effect under ischemic conditions through a mechanism involving the sodium-hydrogen exchanger (Na+/H+ exchanger).

During moderate ischemia, intracellular acidosis occurs in cardiomyocytes. Heptaminol has been shown to restore intracellular pH and increase left ventricular pressure in isolated rat hearts under these conditions.[8] This effect is likely mediated by the stimulation of the Na+/H+ exchange.[8] This restoration of pH is believed to contribute to the positive inotropic effect observed during moderate ischemia.[8] However, this realkalinization effect and the restoration of left ventricular pressure are not observed in severe ischemia.[8]

Quantitative Data

The following table summarizes the available quantitative data on the pharmacological effects of this compound.

| Parameter | Value | Species/Model | Experimental Condition | Reference |

| IC50 (Nicotine-induced catecholamine release inhibition) | 650 ± 11 µM | Bovine chromaffin cells | Primary culture | [3] |

| Ki (Norepinephrine uptake inhibition) | 60 ± 2 µM | Bovine chromaffin cells | Primary culture, competitive inhibition | [3] |

| Norepinephrine Depletion | 20-40% | Rat heart | In vivo, repeated injections | [3][4] |

| Catecholamine Release Enhancement | +30% | Isolated bovine chromaffine granules | High concentrations | [3][4] |

| Pressor Potency | 100 times less potent than tyramine | Cat | In vivo | [3][4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Indirect Sympathomimetic Action

Caption: Indirect sympathomimetic action of Heptaminol HCl.

Signaling Pathway of Na+/H+ Exchange Modulation

Caption: Heptaminol's modulation of Na+/H+ exchange in cardiomyocytes.

Experimental Workflow: Langendorff Isolated Heart Perfusion

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Effect of tuamine, heptaminol and two analogues on uptake and release of catecholamines in cultured chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive and negative inotropic effects of muscarinic receptor stimulation in mouse left atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sympathomimetic Agent (RS)-6-Amino-2-methylheptan-2-ol Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-6-Amino-2-methylheptan-2-ol hydrochloride, widely known as Heptaminol (B132716) hydrochloride, is a sympathomimetic amine developed in the mid-20th century.[1] It is recognized for its cardiotonic and vasodilating properties and has been primarily utilized in the management of hypotension.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and pharmacological properties of Heptaminol hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows to support further research and drug development endeavors.

Discovery and History

Heptaminol was developed in the mid-20th century and has been used in clinical settings, particularly in Europe and Asia, for the treatment of cardiovascular conditions such as low blood pressure (hypotension).[1] It is a cardiovascular analeptic with experimental evidence supporting its potent inotropic action, first described by Loubatières in 1951 on an ischemic preparation.[2] Over the years, its mode of action has been further elucidated, with research in the 1970s suggesting its interference with the release and uptake of catecholamines.[2]

Chemical Synthesis

The synthesis of (RS)-6-Amino-2-methylheptan-2-ol hydrochloride typically starts from 6-methyl-5-hepten-2-one. A common synthetic route involves a reductive amination process.

Starting Material: 6-Methyl-5-hepten-2-one

Key Transformation: Reductive Amination

Various reducing agents can be employed for reductive amination, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.[3] The choice of solvent and reaction conditions would be optimized to ensure high yield and purity of the final product.

Mechanism of Action

This compound acts as an indirect sympathomimetic amine.[1] Its primary mechanism of action involves stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings.[4] The released norepinephrine then acts on adrenergic receptors, leading to a cascade of physiological effects.

Key Actions:

-

Positive Inotropic Effect: Norepinephrine stimulates β1-adrenergic receptors in the heart muscle, leading to an increase in cardiac contractility (positive inotropic effect).[1]

-

Vasoconstriction: Norepinephrine also acts on α-adrenergic receptors in the smooth muscle of blood vessels, causing vasoconstriction.[1]

This dual action of increasing cardiac output and causing peripheral vasoconstriction results in an elevation of blood pressure, which is the basis for its therapeutic use in hypotension.[1] Furthermore, studies have shown that heptaminol is a competitive inhibitor of noradrenaline uptake, which may also contribute to its antihypotensive effect.[2]

Signaling Pathway

The signaling pathway for Heptaminol's primary effect on cardiac myocytes is depicted below.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from clinical and pharmacokinetic studies of this compound.

Table 1: Pharmacokinetic Parameters of Heptaminol in Healthy Volunteers

| Parameter | Value | Reference |

| Oral Bioavailability | Rapid and complete absorption | |

| Time to Peak Plasma Concentration (Tmax) | 1.8 hours | |

| Peak Plasma Concentration (Cmax) | 1.6 mg/L (after 300 mg oral dose) | |

| Terminal Plasma Half-life (t1/2) | 2.5 - 2.7 hours | |

| Total Clearance | 700 mL/min | |

| Excretion | Almost entirely unchanged in urine within 24 hours |

Table 2: Clinical Efficacy in Orthostatic Hypotension

| Study Population | Intervention | Key Finding | P-value | Reference |

| 19 Parkinsonian patients with spontaneous or bromocriptine-induced orthostatic hypotension | 626 mg this compound (injectable) vs. placebo | Significant increase in systolic blood pressure at 15 minutes post-administration | < 0.05 | [5] |

| 49 patients with septic shock requiring vasopressor support | This compound vs. control | Significantly faster weaning from dopamine (B1211576) and norepinephrine | 0.008 (Dopamine), 0.001 (Norepinephrine) | [6] |

Experimental Protocols

Assessment of Inotropic Effects on Isolated Heart (Langendorff Preparation)

This protocol describes a general method for assessing the direct inotropic effects of a substance like Heptaminol on an isolated mammalian heart.

Objective: To measure the effect of this compound on cardiac contractility.

Materials:

-

Langendorff apparatus

-

Isolated rat heart

-

Krebs-Henseleit solution (perfusion buffer)

-

This compound stock solution

-

Pressure transducer and data acquisition system

Procedure:

-

Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via the aorta.

-

Perfusion: The heart is retrogradely perfused with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

-

Stabilization: The heart is allowed to stabilize for a baseline period, during which contractile force is continuously recorded.

-

Drug Administration: this compound is introduced into the perfusion solution at increasing concentrations.

-

Data Recording: Left ventricular pressure (LVP) is measured using a balloon catheter inserted into the left ventricle, connected to a pressure transducer. Contractile force is recorded throughout the experiment.

-

Analysis: Changes in developed LVP and the rate of pressure change (dP/dt) are calculated to quantify the inotropic effect of Heptaminol.[7][8]

Norepinephrine Release Assay from Primary Cell Cultures

This protocol outlines a method to measure the ability of Heptaminol to induce norepinephrine release from cultured cells.

Objective: To quantify Heptaminol-induced norepinephrine release.

Materials:

-

Primary culture of bovine chromaffin cells or a suitable cell line (e.g., PC12)

-

Culture medium

-

[³H]-Norepinephrine (radiolabel)

-

This compound solutions of varying concentrations

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Cells are cultured in appropriate plates until they reach the desired confluency.

-

Radiolabeling: The cells are incubated with [³H]-Norepinephrine for a sufficient time to allow uptake into the cells.

-

Washing: The cells are washed multiple times with buffer to remove extracellular radiolabel.

-

Stimulation: The cells are then incubated with different concentrations of this compound for a defined period.

-

Sample Collection: The supernatant (containing released norepinephrine) is collected.

-

Cell Lysis: The cells are lysed to determine the amount of norepinephrine remaining intracellularly.

-

Quantification: The amount of [³H]-Norepinephrine in the supernatant and the cell lysate is quantified using a scintillation counter.

-

Analysis: The percentage of norepinephrine released is calculated for each concentration of Heptaminol.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the inotropic effects of Heptaminol on an isolated heart.

Conclusion

(RS)-6-Amino-2-methylheptan-2-ol hydrochloride (Heptaminol) is a historically significant cardiovascular agent with a well-characterized mechanism of action as an indirect sympathomimetic. Its ability to increase cardiac contractility and peripheral vascular resistance has made it a therapeutic option for hypotension. This technical guide has provided a detailed overview of its discovery, synthesis, pharmacology, and key experimental methodologies, offering a valuable resource for researchers and drug development professionals in the cardiovascular field. Further investigation into its synthesis optimization and potential new therapeutic applications may be warranted.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomized double-blind trial of injectable heptaminol for controlling spontaneous or bromocriptine-induced orthostatic hypotension in parkinsonians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of this compound for catecholamine weaning in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Heptaminol as a Myocardial Stimulant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol (B132716), an amino alcohol, has been recognized for its myocardial stimulant properties. This technical guide provides a comprehensive overview of the pharmacological profile of heptaminol, focusing on its mechanisms of action as a positive inotropic agent. The primary mechanism is identified as an indirect sympathomimetic effect, involving the release and inhibition of norepinephrine (B1679862) reuptake at sympathetic nerve terminals. A secondary, ischemia-specific mechanism involving the modulation of intracellular pH via the Na+/H+ exchanger is also discussed. This document summarizes the available quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Heptaminol is a compound with a history of use as a cardiotonic agent, particularly in the context of orthostatic hypotension.[1] Its ability to enhance myocardial contractility has been a subject of pharmacological investigation.[2] Understanding the detailed mechanisms through which heptaminol exerts its positive inotropic effects is crucial for its potential therapeutic applications and for the development of novel cardiac stimulants. This guide aims to consolidate the current knowledge on the pharmacological profile of heptaminol as a myocardial stimulant for a specialized audience in drug research and development.

Mechanisms of Myocardial Stimulation

Heptaminol's myocardial stimulant effects are attributed to two primary mechanisms: an indirect sympathomimetic action and the modulation of intracellular pH under ischemic conditions.

Indirect Sympathomimetic Action

The predominant mechanism of heptaminol's cardiotonic effect is its indirect sympathomimetic action, which is similar to that of tyramine.[2] This involves two key processes at the adrenergic nerve terminals within the myocardium:

-

Norepinephrine Release: Heptaminol stimulates the release of endogenous norepinephrine from vesicular stores in sympathetic neurons.[1][3]

-

Norepinephrine Reuptake Inhibition: Heptaminol acts as a competitive inhibitor of the norepinephrine transporter (NET), prolonging the presence of norepinephrine in the synaptic cleft.[3]

The released norepinephrine then binds to β1-adrenergic receptors on cardiomyocytes, initiating a signaling cascade that leads to a positive inotropic effect.[1] The sympathomimetic nature of heptaminol's action is supported by evidence that its cardiostimulant effects are abolished by cocaine, a norepinephrine reuptake inhibitor, and are absent in animals pretreated with reserpine, which depletes catecholamine stores.[2]

Modulation of Intracellular pH in Ischemia

Under conditions of moderate myocardial ischemia, heptaminol has been shown to exert a positive inotropic effect through a mechanism independent of its sympathomimetic action.[4] This involves the restoration of intracellular pH (pHi).[4] Ischemia leads to intracellular acidosis, which impairs myofilament function. Heptaminol is suggested to stimulate the Na+/H+ exchanger, leading to an efflux of H+ ions and a subsequent rise in intracellular pH, thereby improving myocardial contractility.[3][4] This effect is not observed in severe ischemia.[4]

Quantitative Pharmacological Data

The available quantitative data for heptaminol's pharmacological effects are primarily related to its interaction with catecholamine dynamics. There is a notable lack of publicly available dose-response data (EC50, Emax) for its direct positive inotropic effect on myocardial tissue.

Table 1: Quantitative Data on Heptaminol's Interaction with Catecholamine Dynamics

| Parameter | Value | Experimental System | Reference |

| Ki (Noradrenaline Uptake) | 60 ± 2 µM | Bovine Chromaffin Cells | [3] |

| IC50 (Nicotine-Induced Catecholamine Release) | 650 ± 11 µM | Bovine Chromaffin Cells | Not explicitly cited |

| Spontaneous Catecholamine Release | +30% | Isolated Bovine Chromaffin Granules (high concentrations) | [5] |

| 14C-Epinephrine Uptake | -20% to -40% | Isolated Medullary Granules (lower concentrations) | [5] |

Table 2: Comparative In Vivo Pressor Effects

| Compound | Relative Potency (Blood Pressure Increase) | Species | Reference |

| Heptaminol | 1 | Cat | [5] |

| Tyramine | 100x Heptaminol | Cat | [5] |

Experimental Protocols

Assessment of Inotropic Effects in an Isolated Perfused Heart (Langendorff Model)

This protocol describes a general method for evaluating the dose-dependent effects of heptaminol on myocardial contractility.

Objective: To determine the concentration-response relationship of heptaminol's positive inotropic effect on an isolated mammalian heart.

Materials:

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), gassed with 95% O2 / 5% CO2, maintained at 37°C.

-

Heptaminol hydrochloride stock solution

-

Intraventricular balloon catheter and pressure transducer

-

Data acquisition system

Procedure:

-

Heart Isolation: Euthanize a male Sprague-Dawley rat (250-300g) and rapidly excise the heart.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg).

-

Stabilization: Allow the heart to stabilize for a 20-minute period.

-

Baseline Measurement: Insert a fluid-filled balloon into the left ventricle. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. Record baseline parameters including heart rate (HR), left ventricular systolic pressure (LVSP), LVEDP, and the maximum rate of pressure development (+dP/dtmax).

-

Heptaminol Administration: Introduce heptaminol into the perfusate in a cumulative concentration-dependent manner (e.g., 10^-7 to 10^-3 M). Allow for a steady-state response at each concentration (typically 5-10 minutes).

-

Data Recording: Continuously record all hemodynamic parameters throughout the experiment.

-

Data Analysis: Calculate the left ventricular developed pressure (LVDP = LVSP - LVEDP). Express the inotropic response (+dP/dtmax and LVDP) as a percentage of the baseline value. Plot the concentration-response curve and determine the EC50 and Emax values.

Investigation of Heptaminol's Effect on Intracellular pH in Ischemia

This protocol outlines a method to investigate the effect of heptaminol on intracellular pH in isolated cardiomyocytes under simulated ischemic conditions.

Objective: To determine if heptaminol can reverse intracellular acidosis in cardiomyocytes during simulated ischemia.

Materials:

-

Isolated adult rat ventricular myocytes

-

pH-sensitive fluorescent dye (e.g., BCECF-AM)

-

Microscope with a fluorescence imaging system

-

Perfusion chamber

-

"Normal" Tyrode's solution (in mM: NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH 7.4)

-

"Simulated Ischemic" solution (Normal Tyrode's with pH lowered to 6.4 and substrate-free)

-

This compound

Procedure:

-

Cell Loading: Incubate isolated cardiomyocytes with BCECF-AM to load the pH-sensitive dye.

-

Baseline pH Measurement: Place the cells in the perfusion chamber on the microscope stage and perfuse with normal Tyrode's solution. Measure baseline intracellular pH using ratiometric fluorescence imaging.

-

Induction of Acidosis: Switch the perfusion to the simulated ischemic solution to induce intracellular acidosis. Monitor the decrease in intracellular pH until a stable acidic pH is reached.

-

Heptaminol Treatment: While maintaining the ischemic perfusion, add heptaminol to the perfusate at a specific concentration (e.g., 100 µM).

-

pH Monitoring: Continuously monitor the intracellular pH to observe any recovery towards the baseline pH.

-

Data Analysis: Quantify the rate and magnitude of the pH recovery in the presence of heptaminol and compare it to control cells perfused with the ischemic solution without heptaminol.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Indirect Sympathomimetic Action

Caption: Indirect sympathomimetic signaling pathway of heptaminol.

Signaling Pathway of Na+/H+ Exchange Modulation in Ischemia

Caption: Heptaminol's modulation of Na+/H+ exchange in ischemia.

Experimental Workflow for Assessing Inotropic Effects

Caption: Experimental workflow for Langendorff heart perfusion study.

Discussion and Future Directions

Heptaminol's primary mechanism as a myocardial stimulant is well-established as an indirect sympathomimetic agent. Its dual action of promoting norepinephrine release and inhibiting its reuptake effectively increases the concentration of this neurotransmitter at the cardiac synapses, leading to a positive inotropic effect. The alternative mechanism involving the Na+/H+ exchanger highlights a potentially valuable therapeutic action in the context of myocardial ischemia.

However, a significant gap in the literature is the lack of detailed quantitative data on the dose-response relationship of heptaminol's inotropic effects. Future research should focus on generating robust concentration-response curves in various experimental models, such as isolated papillary muscles and Langendorff-perfused hearts, to determine key pharmacological parameters like EC50 and Emax. This would allow for a more precise comparison with other inotropic agents.

Furthermore, the signaling pathway by which heptaminol stimulates the Na+/H+ exchanger warrants further investigation to elucidate the upstream molecular events. A deeper understanding of these mechanisms will be critical for the potential development of heptaminol or its analogs for specific cardiovascular applications.

Conclusion

Heptaminol stimulates myocardial contractility primarily through an indirect sympathomimetic mechanism, with a secondary, ischemia-specific action on intracellular pH regulation. While its qualitative pharmacological profile is well-described, a lack of quantitative data on its inotropic potency limits a complete understanding of its therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for future research aimed at filling these knowledge gaps and further exploring the utility of heptaminol as a myocardial stimulant.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptaminol Hydrochloride's Role in Catecholamine Release and Uptake: A Technical Guide

Executive Summary

Heptaminol (B132716) hydrochloride is a sympathomimetic amine primarily utilized in the management of orthostatic hypotension.[1][2][3] Its therapeutic effects are rooted in a complex and multifaceted interaction with the sympathetic nervous system, specifically through the modulation of catecholamine neurotransmitters.[1][2] This technical guide provides an in-depth analysis of the core mechanisms by which heptaminol hydrochloride influences catecholamine release and uptake.

Extensive research, conducted across various in vivo and in vitro models, demonstrates that heptaminol acts as an indirect sympathomimetic agent, exerting its effects primarily by interfering with catecholamine transport and storage.[4][5] Key findings indicate that it competitively inhibits the reuptake of norepinephrine (B1679862) and, at higher concentrations, enhances the spontaneous release of catecholamines from storage vesicles.[1][4][6] This dual action leads to an increased concentration of norepinephrine in the synaptic cleft, subsequently stimulating adrenergic receptors and eliciting its cardiovascular effects.[7][8] This document synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the underlying signaling pathways and workflows.

Core Mechanism of Action: An Indirect Sympathomimetic

This compound is classified as an indirect-acting sympathomimetic amine, meaning it mimics the effects of sympathetic nervous system activation by increasing the availability of endogenous catecholamines like norepinephrine.[7][8] Its mechanism is often compared to that of tyramine.[5] This mode of action is substantiated by several key experimental findings:

-

Inhibition by Cocaine : The cardiovascular effects of heptaminol, such as increased blood pressure and tachycardia, are significantly diminished by pretreatment with cocaine, a potent norepinephrine transporter (NET) blocker.[4][5] This suggests that heptaminol requires entry into the presynaptic neuron via NET to exert its primary effects.

-

Abolition by Reserpine : Pretreatment of animal models with reserpine, a drug that depletes vesicular stores of catecholamines, abolishes the cardiostimulant action of heptaminol.[4][5] This indicates that heptaminol's effect is dependent on the presence of releasable norepinephrine within presynaptic vesicles.

These observations collectively support a mechanism where heptaminol is taken up into the sympathetic neuron and displaces norepinephrine from its storage vesicles, leading to an increased cytosolic concentration and subsequent reverse transport into the synapse.

Modulation of Catecholamine Uptake

A primary component of heptaminol's action is its ability to inhibit the reuptake of catecholamines from the synaptic cleft. Specifically, it acts as a competitive inhibitor of the norepinephrine transporter.[1][9] This inhibition prolongs the presence of norepinephrine in the synapse, enhancing its effect on postsynaptic receptors.

Studies using primary cultures of bovine chromaffin cells have been instrumental in quantifying this effect.[1][6] In these experiments, heptaminol was shown to competitively inhibit the high-affinity, Na+-dependent uptake of noradrenaline.[6] Further studies on isolated medullary granules also demonstrated a reduction in the uptake of radiolabeled epinephrine.[4][10]

Table 1: Quantitative Data on this compound's Inhibition of Catecholamine Uptake

| Parameter | Experimental Model | Finding | Reference |

| Inhibition Constant (Ki) | Bovine Chromaffin Cells (Noradrenaline Uptake) | 60 ± 2 µM | [6] |

| Uptake Reduction | Isolated Bovine Medullary Granules (¹⁴C-Epinephrine Uptake) | 20-40% reduction at lower concentrations | [4][10] |

Stimulation of Catecholamine Release

In addition to blocking reuptake, heptaminol actively promotes the release of catecholamines. This effect appears to be concentration-dependent.

-

Spontaneous Release : In high concentrations, heptaminol was found to enhance the spontaneous release of catecholamines from isolated bovine chromaffin granules by approximately 30%.[4][10]

-

Tissue Depletion : In vivo studies have shown that repeated injections of heptaminol in rats reduced the norepinephrine content of the heart by 20-40%, indicating a net release of the neurotransmitter from tissue stores.[4][10]

This release mechanism contributes significantly to the overall increase in synaptic catecholamine levels.

Table 2: Quantitative Data on this compound's Effect on Catecholamine Release

| Parameter | Experimental Model | Finding | Reference |

| Spontaneous Release | Isolated Bovine Chromaffin Granules | 30% enhancement at high concentrations | [4][10] |

| Tissue Content Reduction | Rat Heart (Norepinephrine Content) | 20-40% reduction after repeated injections | [4][10] |

| IC₅₀ (Nicotine-Induced Release) | Bovine Chromaffin Cells | 650 ± 11 µM | [6][10] |

| Plasma Concentration | Rat Model | Increased noradrenaline plasma concentration | [1][9] |

Differentiating Release Mechanisms: Nicotine (B1678760) vs. K⁺ Depolarization

Intriguing insights into heptaminol's mechanism come from studies differentiating its effects on various release stimuli in bovine chromaffin cells. It was found to be an inhibitor of nicotine-induced catecholamine release, but it did not inhibit release evoked by high concentrations of potassium (59 mM K⁺).[6][9][10]

This differential effect is critical. Nicotine stimulates release by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels that cause membrane depolarization, leading to the opening of voltage-gated calcium channels (VGCCs).[6] High K⁺ concentrations, on the other hand, directly cause membrane depolarization, bypassing the nAChR and directly opening VGCCs. The observation that heptaminol inhibits the former but not the latter suggests its action occurs at a step prior to the influx of calcium through VGCCs, possibly by interfering with nAChR function or the initial depolarization step it causes.[6][9]

Caption: Heptaminol's differential inhibition of catecholamine release pathways.

Proposed Signaling Pathway

The collective evidence points to a dual mechanism of action at the presynaptic sympathetic nerve terminal. Heptaminol both blocks the reuptake of norepinephrine from the synapse and promotes its release from vesicular stores. This leads to a significant increase in the concentration of norepinephrine in the synaptic cleft, enhancing the activation of postsynaptic α- and β-adrenergic receptors, which ultimately mediates its physiological effects, such as increased cardiac contractility and vasoconstriction.[7][8] Additionally, some evidence suggests heptaminol may increase intracellular free calcium, although this aspect of its mechanism is less defined.[11]

Caption: Heptaminol's dual action on norepinephrine release and reuptake.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the effects of this compound.

In Vitro Catecholamine Uptake Assay

This protocol is based on methodologies using cultured bovine chromaffin cells.[6]

-

Cell Culture : Primary bovine adrenal chromaffin cells are isolated and cultured for 3-6 days.

-

Preparation : Cells are washed with a Krebs-Ringer buffer.

-

Incubation : Cells are pre-incubated with varying concentrations of this compound or a control vehicle.

-

Uptake Initiation : Radiolabeled norepinephrine (e.g., [³H]NE) is added to the medium to initiate the uptake process. Incubation proceeds for a short period (e.g., 10 minutes) at 37°C to measure initial uptake rates.

-

Uptake Termination : The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]NE.

-

Quantification : Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

Data Analysis : The inhibition of [³H]NE uptake by heptaminol is calculated relative to the control. Kinetic parameters, such as the Ki, are determined using competitive binding analysis (e.g., Dixon plots).

In Vitro Catecholamine Release Assay

This protocol distinguishes between nicotine- and K⁺-induced release.[6]

-

Cell Culture & Loading : Bovine chromaffin cells are cultured as described above and pre-loaded with [³H]NE.

-

Washing : Cells are washed to remove excess extracellular [³H]NE.

-

Basal Release : A baseline for spontaneous [³H]NE release is established by collecting buffer samples over several minutes.

-

Stimulation :

-

Group 1 (Nicotine) : Cells are exposed to a stimulating concentration of nicotine in the presence of varying concentrations of this compound.

-

Group 2 (Potassium) : Cells are exposed to a high concentration of K⁺ (e.g., 59 mM) in the presence of varying concentrations of this compound.

-

-

Sample Collection : Supernatant is collected at timed intervals during and after stimulation.

-

Quantification : The amount of [³H]NE released into the supernatant is quantified by liquid scintillation counting.

-

Data Analysis : The stimulated release is calculated as the percentage increase over basal release. The inhibitory effect of heptaminol is determined, and IC₅₀ values are calculated.

Caption: General experimental workflow for in vitro catecholamine release assays.

General Catecholamine Quantification

The analysis of catecholamines in biological samples (plasma, tissue homogenates, cell culture supernatant) is typically performed using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).[12][13]

-

Sample Preparation : Catecholamines are extracted and concentrated from the biological matrix. A common method involves adsorption onto acid-washed alumina (B75360) at an alkaline pH (e.g., 8.7), followed by elution with an acid (e.g., 0.1N HCl).[13][14] An internal standard is added prior to extraction.

-

Chromatographic Separation : The acidic elute is injected into an HPLC system equipped with a reversed-phase C18 column to separate norepinephrine, epinephrine, and dopamine.[13]

-

Electrochemical Detection : As the separated catecholamines elute from the column, they pass through an electrochemical detector. A potential is applied, causing the catecholamines to oxidize, which generates an electrical current that is proportional to the concentration.[14]

-

Quantification : The concentration of each catecholamine is determined by comparing its peak area to that of the internal standard and a standard curve.

Conclusion

This compound's therapeutic efficacy in treating orthostatic hypotension is directly attributable to its dual-action mechanism on catecholamine dynamics. It functions as a competitive inhibitor of the norepinephrine transporter and simultaneously promotes the release of norepinephrine from presynaptic vesicles.[1][4] This synergistic action robustly increases the concentration of norepinephrine at the synaptic junction, enhancing adrenergic signaling. The elucidation of its specific inhibitory action on nicotine-induced, but not K⁺-induced, release provides a deeper understanding of its interaction with presynaptic signaling cascades, suggesting a mechanism upstream of voltage-gated calcium channel activation.[6] This detailed knowledge of its molecular pharmacology is crucial for drug development professionals and researchers exploring sympathomimetic agents and their therapeutic applications.

References

- 1. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. heptaminol [drugcentral.org]

- 3. Heptaminol HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of tuamine, heptaminol and two analogues on uptake and release of catecholamines in cultured chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 543-15-7 | Benchchem [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Heptaminol Hydrochloride in the Sympathetic Nervous System: An In-depth Technical Guide

Affiliation: Google Research

Abstract

Heptaminol (B132716) hydrochloride is a sympathomimetic amine primarily recognized for its cardiotonic and vasodilating properties, finding clinical application in the management of orthostatic hypotension.[1][2][3] Its mechanism of action is multifaceted, primarily revolving around its interaction with the sympathetic nervous system to modulate catecholamine levels and subsequent adrenergic receptor activity. This technical guide provides a comprehensive overview of the molecular targets of heptaminol hydrochloride, detailing its pharmacological effects, the signaling pathways it influences, and the experimental methodologies used to elucidate its mechanism. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and autonomic pharmacology.

Introduction

Heptaminol, an amino alcohol developed in the mid-20th century, acts as an indirect sympathomimetic agent.[1][4] This classification signifies that its primary effects are not mediated by direct binding to adrenergic receptors, but rather by increasing the concentration of endogenous neurotransmitters, principally norepinephrine (B1679862), in the synaptic cleft.[5][6] This modulation of norepinephrine availability leads to the stimulation of both α- and β-adrenergic receptors, resulting in a cascade of physiological responses, including increased cardiac contractility and vasoconstriction.[1][7] Further research has also implicated effects on cellular ion transport, including calcium metabolism and Na+/H+ exchange, as contributing to its overall pharmacological profile.[8][9] This guide synthesizes the current understanding of these molecular interactions.

Primary Molecular Target: The Norepinephrine Transporter (NET)

The principal molecular target of this compound within the sympathetic nervous system is the presynaptic norepinephrine transporter (NET), a member of the SLC6 family of solute carriers.[10] Heptaminol functions as a competitive inhibitor of norepinephrine reuptake, thereby prolonging the neurotransmitter's residence time in the synaptic cleft and enhancing its action on postsynaptic receptors.[7][9]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of heptaminol with components of the sympathetic nervous system.

Table 1: Inhibition of Norepinephrine Transporter (NET) Activity

| Parameter | Value | Species/Model | Reference |

| Inhibition Constant (Ki) | 60 ± 2 μM | Bovine Chromaffin Cells | [7] |

| Effect on [14C]-Epinephrine Uptake | 20-40% reduction | Isolated Bovine Medullary Granules | [5] |

Table 2: Effects on Catecholamine Release and Cardiovascular Function

| Parameter | Value/Effect | Species/Model | Reference |

| IC50 (Nicotine-induced Catecholamine Release) | 650 μM | Cultured Chromaffin Cells | [11] |

| Spontaneous Catecholamine Release | 30% enhancement (at high concentrations) | Isolated Bovine Chromaffin Granules | [5] |

| Norepinephrine Depletion (repeated injections) | 20-40% reduction in heart content | Rat | [5] |

| Potency vs. Tyramine (Blood Pressure) | 100 times less potent | Cat | [5] |

| Potency vs. Tyramine (Nictitating Membrane) | 10 times less potent | Cat | [5] |

Secondary and Downstream Molecular Interactions

By increasing synaptic norepinephrine, heptaminol indirectly activates adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][12] This initiates downstream signaling cascades that mediate the drug's physiological effects.

Adrenergic Receptor Signaling

-

β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation by norepinephrine activates the Gαs protein pathway.[7][13] This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[14][15] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates key targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium, enhanced myocardial contractility (positive inotropy), and an increased heart rate (positive chronotropy).[1][15]

-

α1-Adrenergic Receptors: Located on vascular smooth muscle, their activation by norepinephrine engages the Gαq protein pathway.[7][13] This stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, causing vasoconstriction and an increase in peripheral resistance and blood pressure.[1]

Modulation of Ion Exchange and Intracellular pH

Studies in ischemic cardiac tissue suggest that heptaminol's positive inotropic effect may be partly due to the restoration of intracellular pH (pHi).[9][16] This is proposed to be mediated by the stimulation of the Na+/H+ exchanger (NHE), which extrudes protons from the cell.[16] This action can counteract the intracellular acidosis that occurs during ischemia.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of this compound

Caption: Heptaminol HCl indirectly stimulates adrenergic signaling pathways.

Experimental Workflow: Norepinephrine Uptake Inhibition Assay

Caption: Workflow for a radioligand-based norepinephrine uptake inhibition assay.

Logical Relationships in Heptaminol's Mechanism of Action

Caption: Interplay of molecular mechanisms contributing to heptaminol's effects.

Detailed Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the pharmacology of this compound.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing the transporter.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic like G418). Cells are seeded into 24- or 96-well plates pre-coated with a substrate like poly-D-lysine and grown to a confluent monolayer.[17]

-

Assay Procedure:

-

Culture medium is aspirated, and cells are washed once with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.[18]

-

Cells are pre-incubated for 10-20 minutes at room temperature with KRH buffer containing various concentrations of this compound. A known NET inhibitor (e.g., desipramine) is used as a positive control, and buffer alone serves as the vehicle (negative) control.[3]

-

Uptake is initiated by adding [3H]-norepinephrine (at a final concentration near its KM value, e.g., ~400 nM) to each well.[18]

-

The reaction is allowed to proceed for a fixed time (e.g., 10-15 minutes) at room temperature.

-

Uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.[18]

-

-

Quantification and Analysis:

-

Cells are lysed using a lysis buffer (e.g., 1% Triton X-100).

-

The radioactivity in the lysate, corresponding to the amount of transported [3H]-norepinephrine, is measured using a liquid scintillation counter.

-

Data are normalized to the vehicle control (100% uptake) and a control for non-specific binding (uptake in the presence of a saturating concentration of desipramine).

-

Inhibition curves are generated, and IC50 values are calculated using non-linear regression analysis.

-

Isolated Heart Perfusion (Langendorff Preparation)

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function independent of systemic neural and hormonal influences.

-

Preparation:

-

A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[19]

-

The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[16]

-

A fluid-filled balloon is inserted into the left ventricle via the mitral valve to measure isovolumetric ventricular pressure. The heart is typically paced at a constant rate (e.g., 5 Hz).[16]

-

-

Data Acquisition:

-

The heart is allowed to stabilize. Baseline measurements of Left Ventricular Pressure (LVP), heart rate, and coronary flow are recorded.

-

For metabolic studies, the heart can be placed within the bore of a Nuclear Magnetic Resonance (NMR) spectrometer to acquire 31P-NMR spectra, which allows for the measurement of high-energy phosphates (ATP, phosphocreatine) and intracellular pH (pHi).[16]

-

This compound is infused into the perfusion buffer at the desired concentration.

-

Hemodynamic parameters and 31P-NMR spectra are continuously recorded to assess the drug's effects under various conditions, such as normoxia or induced ischemia.[16]

-

-

Analysis: Changes in systolic and diastolic LVP, dP/dtmax (an index of contractility), and pHi are analyzed to determine the cardiotonic and metabolic effects of the drug.

Na+/H+ Exchange (NHE) Activity Assay

This assay measures the activity of the NHE by monitoring the recovery of intracellular pH following an acid load.

-

Cell Preparation and Dye Loading:

-

Cultured cells (e.g., primary cardiomyocytes or a suitable cell line) are grown on glass coverslips.

-

Cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubating them in a buffer containing the dye.

-

-

Intracellular Acidification:

-

Cells are subjected to an acid load, typically using the ammonium (B1175870) chloride prepulse technique. Cells are first incubated in a buffer containing NH4Cl, allowing NH3 and NH4+ to equilibrate across the membrane.

-

The NH4Cl-containing solution is rapidly replaced with an Na+-free solution, causing intracellular NH4+ to dissociate into NH3 (which diffuses out) and H+, resulting in a rapid drop in pHi.[20]

-

-

Measurement of pHi Recovery:

-

The Na+-free solution is replaced with an Na+-containing buffer, with or without this compound.

-

The recovery of pHi back to baseline is monitored over time using a fluorescence spectrophotometer or microscope by measuring the ratio of fluorescence at two excitation wavelengths.

-

The initial rate of pHi recovery is calculated as a measure of NHE activity. The effect of heptaminol is determined by comparing the recovery rate in its presence to the control condition. Known NHE inhibitors like amiloride (B1667095) are used to confirm the specificity of the transport activity.[20]

-

Conclusion

The primary molecular target of this compound in the sympathetic nervous system is the norepinephrine transporter. By competitively inhibiting norepinephrine reuptake and potentially stimulating its release, heptaminol increases the availability of this key neurotransmitter at adrenergic synapses.[7][9] This leads to the indirect activation of postsynaptic α1- and β1-adrenergic receptors, which mediate the drug's characteristic cardiovascular effects: vasoconstriction, increased myocardial contractility, and an elevated heart rate.[1] A secondary mechanism involving the stimulation of the Na+/H+ exchanger may also contribute to its positive inotropic effects, particularly under ischemic conditions.[16] The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other indirect-acting sympathomimetic agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. heptaminol [drugcentral.org]

- 3. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound | 543-15-7 | Benchchem [benchchem.com]

- 8. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

- 15. Clinical pharmacology of cardiac cyclic AMP in human heart failure: too much or too little? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. moleculardevices.com [moleculardevices.com]

- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the Na+/H+ exchanger by cellular pH and extracellular Na+ in rat adipocytes; inhibition by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptaminol Hydrochloride (CAS 543-15-7): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol (B132716) hydrochloride, a sympathomimetic amine and cardiac stimulant, has been a subject of scientific inquiry for its diverse pharmacological effects. This technical guide provides an in-depth overview of the research applications of heptaminol hydrochloride (CAS 543-15-7), focusing on its mechanism of action, preclinical and clinical findings, and analytical methodologies. The information is curated to support researchers, scientists, and drug development professionals in exploring the therapeutic potential and scientific understanding of this compound.

Introduction

This compound, chemically known as (RS)-6-Amino-2-methylheptan-2-ol hydrochloride, is a compound recognized for its cardiotonic and vasodilatory properties.[1] Initially developed in the mid-20th century, its primary clinical application has been in the management of orthostatic hypotension.[2][3] Research has expanded to investigate its utility in other cardiovascular conditions, such as septic shock, and has uncovered novel potential applications, including in oncology.[4][5] This document synthesizes the existing research to provide a comprehensive technical resource.

Mechanism of Action

This compound exerts its effects primarily through its interaction with the sympathetic nervous system.[2] It is classified as an indirect sympathomimetic amine, meaning it enhances the effects of endogenous catecholamines.[1][4]

The core mechanisms include:

-

Norepinephrine (B1679862) Release: It stimulates the release of norepinephrine, a key neurotransmitter in the "fight-or-flight" response.[1][2][6] This leads to the activation of adrenergic receptors.

-

Inhibition of Norepinephrine Reuptake: Heptaminol acts as a competitive inhibitor of high-affinity, sodium-dependent noradrenaline uptake.[2][3] This action prolongs the presence of norepinephrine in the synaptic cleft, amplifying its effects.

-

Adrenergic Receptor Stimulation: The increased availability of norepinephrine leads to the stimulation of:

-

Beta-1 Adrenergic Receptors: Predominantly in the heart, their stimulation results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, leading to enhanced cardiac output.[1]

-

Alpha-Adrenergic Receptors: Located in the smooth muscles of blood vessels, their activation causes vasoconstriction, leading to an increase in blood pressure.[1]

-

-

Calcium and pH Modulation: Heptaminol can increase intracellular free calcium levels.[4] In ischemic conditions, its inotropic effect may be related to the restoration of internal pH, potentially through the stimulation of the Na+/H+ exchange.[3]

Signaling Pathway of this compound

Figure 1: Simplified signaling pathway of this compound.

Preclinical Research Applications

A variety of in vitro and in vivo models have been employed to characterize the pharmacological profile of this compound.

In Vitro Studies

| Study Type | Model | Key Findings | Reference |

| Catecholamine Dynamics | Primary cultures of bovine chromaffin cells | Competitive inhibitor of high-affinity, sodium-dependent noradrenaline uptake. | [2][3] |

| Cardiotonic Effects | Isolated rat heart preparations | Induces a cyclic increase in systolic LVP under normoxic conditions. Inotropic effect during moderate ischemia may be linked to internal pH restoration. | [2][3] |

| Muscle Fatigue | Isolated twitch muscle fibers from frogs | Investigated for its effects on muscle fatigue. | [2] |

| Myogenesis | Satellite cells of adult skeletal muscles | Increased the capacity of satellite cells to differentiate into myotubes without significantly altering cloning efficiency or proliferation. | [3] |

Experimental Protocol: Noradrenaline Uptake Inhibition in Bovine Chromaffin Cells

-

Cell Culture: Primary cultures of bovine chromaffin cells are established.

-

Assay: The cells are incubated with radiolabeled noradrenaline in the presence and absence of varying concentrations of this compound.

-

Measurement: The amount of radioactivity taken up by the cells is quantified to determine the inhibitory effect of heptaminol on noradrenaline uptake.

-

Analysis: The inhibition constant (Ki) is calculated to quantify the inhibitory potency.[2]

In Vivo Studies

| Animal Model | Application | Key Findings | Reference |

| Rat | Orthostatic Hypotension | Prevented orthostatic hypotension and increased plasma noradrenaline concentration. | [3] |

| Rat | Cardiovascular Effects | Repeated injections can reduce the norepinephrine content of the rat heart by 20-40%. | [2] |

| Camel | Pharmacokinetics | Characterized by a short terminal elimination half-life, rapid clearance, and a large volume of distribution following intravenous administration. | [2] |

| Horse | Cardiovascular Effects | Dose-dependent cardiovascular effects. | [2] |

| Mouse | Anti-tumor and Anti-inflammatory | Topical application stimulated NO production and inhibited TPA-induced tumor promotion and inflammation. | [4][7] |

Experimental Workflow: In Vivo Anti-inflammatory and Anti-tumor Study

Figure 2: Experimental workflow for TPA-induced inflammation in a mouse model.

Clinical Research Applications

Orthostatic Hypotension

This compound has been widely used in the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing.[2][3] Its mechanism in this context is attributed to its ability to increase plasma noradrenaline levels and inhibit noradrenaline reuptake, thereby counteracting the postural drop in blood pressure.[3]

Septic Shock

A prospective study involving 49 patients with septic shock investigated the impact of this compound administration on the weaning from catecholamine support.[5]

| Patient Group | Number of Patients | Key Findings | P-value |

| Heptaminol Group | Randomized | Faster weaning from dopamine (B1211576) and norepinephrine. Lower ICU and hospital mortality rates. | Dopamine: P = 0.008Norepinephrine: P = 0.001 |

| Control Group | Randomized | Slower weaning from catecholamines. |

The study concluded that the introduction of heptaminol was associated with a quicker decrease in the required doses of dopamine and norepinephrine.[5]

Other Research Areas

-

Pulmonary Hypertension: Early research explored its effects on normal and increased pressure of the pulmonary artery, suggesting a potential therapeutic role in pulmonary hypertension.[8]

-

Cor Pulmonale: The hemodynamic effects of heptaminol have been studied in the context of Cor pulmonale.[9]

-

Myocardial Ischemia: Its powerful inotropic action on ischemic preparations was an early and significant finding.[3]

-

Doping in Sports: Heptaminol is listed as a prohibited substance by the World Anti-Doping Agency (WADA) and has been detected in samples from athletes.[10][11]

Analytical Methods

The detection and quantification of this compound are crucial for both clinical monitoring and forensic applications.

| Analytical Technique | Matrix | Key Aspects | Reference |

| Spectrofluorimetry | Pure form, tablets, human plasma | Condensation reaction with ethyl acetoacetate/formaldehyde reagents to form a fluorescent derivative. Linear range: 0.2-2 µg/ml. LOD: 0.06 µg/ml, LOQ: 0.18 µg/ml. | [12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Human urine | Solid-phase extraction followed by trifluoroacetic anhydride (B1165640) derivatization. Unchanged heptaminol was the sole form found in urine. | [13] |

Conclusion

This compound is a pharmacologically active compound with a well-defined mechanism of action centered on the modulation of the sympathetic nervous system. While its established use is in the management of orthostatic hypotension, ongoing research continues to unveil its potential in critical care settings like septic shock and its intriguing anti-inflammatory and anti-tumor properties in preclinical models. The detailed experimental protocols and analytical methods summarized in this guide provide a solid foundation for future research and development endeavors involving this compound. Further investigation is warranted to fully elucidate its therapeutic potential and translate preclinical findings into clinical practice.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | 543-15-7 | Benchchem [benchchem.com]

- 3. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Use of this compound for catecholamine weaning in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound | 543-15-7 [chemicalbook.com]

- 8. [Effect of this compound on normal and increased pressure of the pulmonary artery in man. A therapeutic attempt in pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [The effect of 6-amino-2-methyl-heptanol-(2)-HCl (heptaminol) on the hemodynamics in Cor pulmonale] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 12. Condensation of this compound for its spectrofluorimetric determination in pure form and tablets: application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid-phase column chromatographic and gas chromatographic-mass spectrometric determination of heptaminol in human urine and related pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptaminol Hydrochloride: A Technical Guide on its Vasodilatory and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol (B132716) hydrochloride is a sympathomimetic amine recognized for its cardiotonic and vasodilating properties.[1][2] Primarily utilized in the management of orthostatic hypotension, its mechanism of action is centered on the modulation of catecholamine release and reuptake, leading to downstream effects on the cardiovascular system.[1][2][3] This technical guide provides an in-depth analysis of the pharmacological profile of heptaminol hydrochloride, including its mechanism of action, therapeutic applications, and a summary of quantitative data from preclinical and clinical investigations. Detailed experimental protocols and visualizations of key pathways are presented to support further research and development.

Introduction

Heptaminol, an amino alcohol, has been employed therapeutically as a myocardial stimulant and vasodilator, with its most common application being the treatment of orthostatic hypotension.[3][4] It functions by stimulating the heart and blood vessels, thereby enhancing cardiac output and aiding in the management of conditions associated with impaired blood circulation.[1][2] The drug's primary mechanism involves mimicking the effects of sympathetic neurotransmitters, such as norepinephrine (B1679862).[1][5] This document serves as a comprehensive resource for researchers, consolidating key technical data and methodologies related to the study of this compound.

Mechanism of Action

This compound is a sympathomimetic amine that exerts its effects indirectly.[1][6] Its primary mechanism involves interfering with the release and uptake of catecholamines, specifically norepinephrine.[2][3]

-

Inhibition of Norepinephrine Reuptake : In vitro studies have demonstrated that heptaminol is a competitive inhibitor of norepinephrine uptake.[1][2][7] This inhibition of the high-affinity, Na+-dependent norepinephrine transporter leads to an increased concentration of norepinephrine in the synaptic cleft.[7]

-

Stimulation of Norepinephrine Release : Heptaminol also promotes the release of norepinephrine from sympathetic nerve endings.[5]

The elevated levels of norepinephrine subsequently activate adrenergic receptors, leading to a cascade of physiological responses.

Adrenergic Receptor Activation and Signaling

The increased synaptic concentration of norepinephrine results in the stimulation of both alpha- and beta-adrenergic receptors on cardiovascular tissues.[1][2]

-

Beta-1 Adrenergic Receptors (Heart) : Stimulation of these receptors in the myocardium leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, resulting in enhanced cardiac output.[1][2] This is primarily mediated through the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling pathway.

-

Alpha-Adrenergic Receptors (Vasculature) : Activation of alpha-adrenergic receptors on vascular smooth muscle cells causes vasoconstriction, which helps to elevate peripheral resistance and, consequently, blood pressure.[1][2]

The following diagram illustrates the proposed signaling pathway initiated by this compound.

References

- 1. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized double-blind trial of injectable heptaminol for controlling spontaneous or bromocriptine-induced orthostatic hypotension in parkinsonians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. [Bioavailability of heptaminol in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of tuamine, heptaminol and two analogues on uptake and release of catecholamines in cultured chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Sympathomimetic Effects of Heptaminol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol (B132716) hydrochloride is a sympathomimetic amine known for its cardiotonic and vasoconstrictive properties, primarily utilized in the management of orthostatic hypotension.[1][2][3] Its therapeutic effects stem from its indirect influence on the adrenergic system, leading to a cascade of physiological responses that mimic the activation of the sympathetic nervous system. This technical guide provides a comprehensive overview of the sympathomimetic effects of heptaminol hydrochloride, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols employed to elucidate these effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key biological processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its sympathomimetic effects primarily through an indirect mechanism of action.[3][4] Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, heptaminol's primary actions involve modulating the concentration of norepinephrine (B1679862) (NE) in the synaptic cleft.[5][6] This is achieved through two main processes:

-

Induction of Norepinephrine Release: Heptaminol promotes the release of norepinephrine from presynaptic nerve terminals.[5]

-

Inhibition of Norepinephrine Reuptake: It acts as a competitive inhibitor of the norepinephrine transporter (NET), thereby blocking the reuptake of NE from the synapse.[2][6]

The resulting increase in synaptic norepinephrine concentration leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating the downstream physiological effects.[7]

Signaling Pathways

The elevated levels of norepinephrine induced by this compound activate various adrenergic receptors, each coupled to distinct intracellular signaling pathways. The primary receptors and their cascades are outlined below.

β1-Adrenergic Receptor Signaling in Cardiomyocytes

Activation of β1-adrenergic receptors in the heart is responsible for the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of heptaminol.[7] This signaling cascade is initiated by the coupling of norepinephrine to the β1-adrenergic receptor, a Gs-protein coupled receptor (GPCR).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Decrease in internal H+ and positive inotropic effect of this compound: a 31P n.m.r. spectroscopy study in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [On the mode of action of heptaminol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Heptaminol chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

Methodological & Application

Application Notes: In Vitro Assays for Heptaminol Hydrochloride's Effect on Cardiac Myocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction: